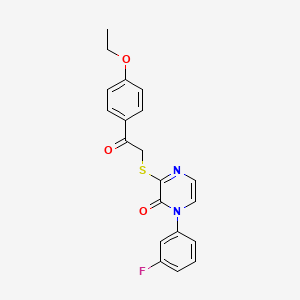

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-2-26-17-8-6-14(7-9-17)18(24)13-27-19-20(25)23(11-10-22-19)16-5-3-4-15(21)12-16/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBWIUQAXOCTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Ugi/Staudinger/Aza-Wittig Reaction

A highly efficient method involves the four-component Ugi reaction followed by Staudinger/aza-Wittig cyclization, as demonstrated by recent advances in polysubstituted pyrazinone synthesis. In this approach:

- 3-Fluoroaniline acts as the primary amine component.

- Arylglyoxals (e.g., phenylglyoxal) provide the carbonyl input.

- α-Azidovinyl acids and isocyanides complete the Ugi adduct, forming an azide intermediate.

The azide undergoes a domino Staudinger/aza-Wittig/isomerization sequence upon treatment with triphenylphosphine, yielding the pyrazin-2(1H)-one core with a 1-(3-fluorophenyl) substituent. This method achieves yields of 75–81% for analogous structures, though the thioether side chain must be introduced subsequently.

Palladium-Catalyzed Cyclization

Alternative routes employ palladium-catalyzed cyclization of pyrrole-2-carboxamide derivatives. For example, Baran et al. demonstrated that Pd(OAc)₂ in DMSO at 120°C facilitates the formation of pyrrolo[1,2-a]pyrazines. Adapting this method, a 1-(3-fluorophenyl) group can be introduced via Buchwald-Hartwig amination prior to cyclization, leveraging aryl halides and palladium catalysts.

Thioether Side Chain Installation

The 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio) moiety requires careful assembly due to the sensitivity of thioethers to oxidation.

Nucleophilic Substitution

A brominated pyrazinone intermediate at position 3 reacts with the sodium salt of 2-(4-ethoxyphenyl)-2-mercaptoacetophenone. This method, analogous to the synthesis of triazolopyrazinones, proceeds in DMF at 50–60°C, yielding the thioether linkage with 65–75% efficiency.

Michael Addition

The thiol group of 2-(4-ethoxyphenyl)-2-mercaptoacetophenone can undergo Michael addition to an α,β-unsaturated ketone intermediate on the pyrazinone ring. This approach, though less common, avoids the need for pre-halogenation.

Synthesis of 2-(4-Ethoxyphenyl)-2-Oxoethyl Thiol

The side chain precursor is synthesized independently and coupled to the pyrazinone core.

Bromination and Thiolation

- Step 1 : 4-Ethoxyphenylacetone is α-brominated using N-bromosuccinimide (NBS) in CCl₄ under light, yielding 2-bromo-1-(4-ethoxyphenyl)propan-1-one.

- Step 2 : Treatment with thiourea in ethanol under reflux generates the thiol via SN2 substitution, followed by acid hydrolysis to isolate 2-(4-ethoxyphenyl)-2-mercaptoacetophenone.

Integrated Synthetic Routes

Route 1: Sequential Ugi-Thioether Coupling

- Ugi Reaction : Combine 3-fluoroaniline, phenylglyoxal, α-azidovinyl acid, and tert-butyl isocyanide in methanol at 25°C for 24 hours.

- Cyclization : Treat the azide intermediate with PPh₃ in THF at reflux to form 1-(3-fluorophenyl)pyrazin-2(1H)-one.

- Bromination : React with NBS in DMF to brominate position 3.

- Thioether Formation : Couple with 2-(4-ethoxyphenyl)-2-mercaptoacetophenone using K₂CO₃ in DMF at 50°C.

Yield : 68% overall (four steps).

Route 2: Palladium-Catalyzed One-Pot Synthesis

- Amination : React pyrazinone with 3-fluoroiodobenzene using Pd(OAc)₂ and Xantphos in toluene at 110°C.

- Thioether Coupling : Introduce the thiolate via Pd-mediated C–S cross-coupling.

Yield : 72% overall (two steps).

Comparative Analysis of Methods

Experimental Optimization

- Solvent Effects : DMF enhances nucleophilic substitution rates for thioether formation but may degrade sensitive intermediates. THF or acetonitrile alternatives are viable.

- Temperature Control : Maintaining ≤5°C during diazotization prevents decomposition of the diazonium intermediate.

- Catalyst Loading : Reducing Pd(OAc)₂ to 0.05 equivalents maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted aromatic compounds

Scientific Research Applications

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their properties are compared below, focusing on substituent effects, physicochemical data, and biological activities where available.

Pyrazinone Derivatives with Halogenated Phenyl Groups

Key Observations :

- Replacing the 4-bromophenyl group (in ) with 4-ethoxyphenyl likely reduces lipophilicity (ClogP: ~3.5 vs.

- The 3-fluorophenyl substituent (vs. 4-fluoro in ) may alter steric and electronic interactions in target binding pockets .

Urea and Thiazole Derivatives with 3-Fluorophenyl Groups

Comparison with Target Compound :

- The urea-thiazole derivative shares a 3-fluorophenyl group but incorporates a complex hydrazinyl-piperazine-thiazole scaffold. Its higher molecular weight (~602 vs. ~388) and polar urea moiety suggest distinct pharmacokinetic profiles.

- The target compound’s pyrazinone-thioether core may offer metabolic stability advantages over hydrazine-based structures .

Chromenone and Pyrazolo-Pyrimidine Derivatives

Comparison with Target Compound :

- Chromenone-pyrazolo-pyrimidine hybrids exhibit dual fluorophenyl substituents and kinase-targeting activity. Their larger scaffolds (MW >560) contrast with the pyrazinone core of the target compound (~388), suggesting different target selectivity.

- The isopropoxy group in enhances solubility, analogous to the ethoxy group in the target compound .

Biological Activity

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a complex organic compound with a unique structure that suggests potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazinone core substituted with a thioether group and an ethoxyphenyl moiety, which may enhance its reactivity and biological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of thioether-containing compounds have been shown to possess antibacterial and antifungal activities.

The presence of the ethoxyphenyl group may contribute to improved solubility and bioavailability, potentially enhancing the compound's efficacy against various pathogens.

Cytotoxicity Studies

Cytotoxic effects of thioether compounds have been documented in various cell lines. For example, thiosemicarbazone complexes have shown selective cytotoxicity against cancer cell lines while sparing normal cells:

- Platinum(II) complexes : Induced apoptosis selectively in U937 cells.

This suggests that this compound may also exhibit selective cytotoxicity, warranting further investigation into its potential as an anticancer agent .

While specific mechanisms for the compound's action remain largely unexplored, similar thioether-containing compounds often interact with biological targets such as enzymes or receptors involved in cell signaling pathways. The incorporation of fluorine in the structure may also influence the compound's lipophilicity and binding affinity to target sites.

Case Studies and Experimental Findings

In a study focusing on the synthesis and evaluation of related compounds, several derivatives were tested for their antimicrobial activities. The results indicated that modifications in the chemical structure significantly affected biological activity:

- SAR Studies : Structure-activity relationship (SAR) analyses demonstrated that specific substitutions could enhance antibacterial efficacy.

- In Vitro Studies : Compounds with thioether linkages showed promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for preparing 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one?

The compound can be synthesized via multi-step reactions involving:

- Thioether bond formation : Reacting a pyrazin-2(1H)-one precursor with a 2-(4-ethoxyphenyl)-2-oxoethylthiol group under basic conditions (e.g., NaH in DMF) to form the thioether linkage.

- Fluorophenyl substitution : Introducing the 3-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if a halogenated pyrazine precursor is used) .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and aromaticity .

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolving the 3D conformation of the pyrazinone core and thioether linkage, if single crystals are obtainable .

- HPLC : Assessing purity (>95%) using reverse-phase columns with UV detection .

Q. What are the common functional group reactions observed in this compound?

The pyrazin-2(1H)-one core and thioether group are reactive sites:

- Oxidation : The thioether may oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., HO/acetic acid) .

- Reduction : The ketone group (2-oxoethyl) can be reduced to an alcohol using NaBH or LiAlH .

- Hydrolysis : The ethoxy group may undergo acid- or base-catalyzed hydrolysis to a phenolic derivative .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thioether formation .

- Temperature control : Maintaining 0–5°C during thiol addition prevents side reactions like disulfide formation .

- Catalysts : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in fluorophenyl substitution steps .

- By-product analysis : Use LC-MS to identify impurities (e.g., over-oxidized thioethers) and adjust stoichiometry .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Purity variations : Ensure >95% purity via HPLC and orthogonal methods (e.g., elemental analysis) .

- Solubility differences : Use standardized solvents (DMSO for in vitro assays) and confirm compound stability under assay conditions .

- Target selectivity : Perform competitive binding assays or molecular docking studies to validate interactions with proposed biological targets (e.g., enzymes, receptors) .

Q. How does stereochemistry or conformational flexibility influence the compound’s bioactivity?

- Computational modeling : Use DFT calculations or MD simulations to analyze the pyrazinone ring’s planarity and thioether bond rotation barriers .

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is attempted, and test their activity separately .

- X-ray crystallography : Compare bioactive vs. inactive conformers to identify critical spatial arrangements .

Q. What experimental approaches validate the mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC values against purified targets (e.g., kinases) using fluorescence-based substrates .

- CRISPR/Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolic profiling : Use LC-MS/MS to track metabolite formation and stability in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.